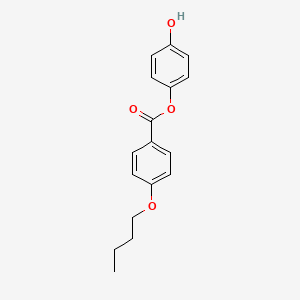

4-Hydroxyphenyl 4-butoxybenzoate

Description

Current Scientific Context and Emerging Research Trajectories for Benzoate-Based Compounds

Benzoate-based compounds are at the forefront of several emerging research trajectories in materials science due to their synthetic versatility and unique physicochemical properties. Current research extends far beyond their traditional use in liquid crystal displays, branching into innovative areas such as ionic liquids (ILs), metal-organic frameworks (MOFs), and specialized polymers.

Liquid Crystals: Phenyl benzoate (B1203000) derivatives remain a cornerstone in the design of calamitic (rod-shaped) liquid crystals. nih.gov Research focuses on modifying terminal chains, linking groups, and lateral substituents to fine-tune mesophase behavior, such as nematic and smectic phases, for advanced display technologies and optical sensors. nih.gov The synthesis of novel benzoate esters aims to understand the intricate relationship between molecular structure and the resulting anisotropic properties. nih.govresearchgate.net

Ionic Liquids (ILs): Benzoic acid and its derivatives are being used to create novel, halogen-free, functionalized ionic liquids. researchgate.net These ILs exhibit interesting supramolecular aggregation behaviors and are explored for their catalytic activity, particularly in aqueous media, representing a move towards greener chemistry. researchgate.net

Metal-Organic Frameworks (MOFs): The benzoate moiety serves as a versatile organic linker in the construction of MOFs. For instance, the reaction of benzoate with cationic inorganic materials can lead to the formation of layered frameworks with potential applications in catalysis. nih.gov

Solid Acid Catalysis: In the realm of chemical synthesis, significant research is dedicated to developing environmentally friendly catalysts for producing benzoate compounds. mdpi.comdntb.gov.ua Solid acids, such as those based on zirconium and titanium, are being developed as recoverable and reusable alternatives to traditional liquid acids like sulfuric acid for esterification reactions. mdpi.com

Historical Development and Foundational Studies of Analogous Systems in Advanced Materials Chemistry

The study of materials analogous to 4-Hydroxyphenyl 4-butoxybenzoate is deeply rooted in the history of liquid crystals. The foundational discoveries in this field provide the essential context for understanding all subsequent research on mesogenic compounds.

The history of liquid crystals began in 1888 with the work of Austrian botanist Friedrich Reinitzer. scribd.comuh.eduwikipedia.org While studying derivatives of cholesterol, he observed that cholesteryl benzoate exhibited two distinct melting points. scribd.comxiengineering.com Upon heating, the solid crystal transformed into a cloudy, fluid state at 145.5°C, and then into a clear, transparent liquid at a higher temperature of 178.5°C. xiengineering.com This intermediate hazy phase was a new state of matter. scribd.comuh.edu

This phenomenon was further investigated by the German physicist Otto Lehmann, who was the first to use the term "liquid crystals" to describe these flowing crystals. scribd.comxiengineering.com Despite this early work, liquid crystals remained a scientific curiosity for nearly 80 years. wikipedia.org A resurgence of interest occurred in the 1960s, driven by the quest for practical applications. In 1962, researchers at RCA Laboratories began to explore the development of flat-panel electronic displays using liquid crystals. wikipedia.org A key breakthrough came in 1966 when researchers discovered that mixtures of nematic compounds could create materials that were in a liquid crystal state at room temperature, making the first practical display devices possible. wikipedia.org

This historical progression from fundamental discovery to technological application highlights the importance of synthesizing and characterizing new molecular structures, a category into which this compound falls.

| Year | Key Development | Researcher(s) | Significance |

| 1888 | Discovery of the liquid crystal phase in cholesteryl benzoate. scribd.comxiengineering.com | Friedrich Reinitzer | First observation of a substance with two melting points and an intermediate, cloudy fluid phase. uh.edu |

| 1889 | First systematic study of the new phase; term "flowing crystals" used. wikipedia.org | Otto Lehmann | Confirmed the discovery as a new state of matter, intermediate between solid and liquid. scribd.com |

| Early 1900s | Synthesis of most known liquid crystals of the era. wikipedia.org | Daniel Vorländer | Systematically expanded the library of liquid crystalline materials. |

| 1922 | Classification of liquid crystal phases into nematic, smectic, and cholesteric. xiengineering.com | Georges Friedel | Provided a fundamental framework for categorizing and understanding different mesophases. |

| 1962 | Observation of "Williams Domains" under an electric field. wikipedia.org | Richard Williams (RCA) | Sparked research into the electro-optical applications of liquid crystals. |

| 1966 | Development of room-temperature nematic liquid crystal mixtures. wikipedia.org | Goldmacher & Castellano (RCA) | Enabled the creation of the first practical liquid crystal display (LCD) devices. |

Methodological Paradigms and Theoretical Underpinnings for Compound-Centric Investigations in Contemporary Research

The investigation of compounds like this compound relies on a well-established set of experimental techniques for characterization and a robust theoretical framework for interpreting their behavior.

Methodological Paradigms: Characterization Techniques

The characterization of a novel compound is a multi-faceted process involving a suite of analytical techniques to determine its structure, purity, and physical properties. researchgate.net For benzoate-based systems, these methods are crucial for confirming synthesis and understanding structure-property relationships.

| Analytical Technique | Information Obtained | Purpose in Compound Investigation |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the arrangement and connectivity of atoms (e.g., ¹H and ¹³C) in a molecule. researchgate.netaxispharm.com | Elucidates and confirms the precise chemical structure of the synthesized compound. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O of the ester, C-O bonds) by measuring the absorption of infrared light. axispharm.comub.ac.id | Verifies the successful formation of key chemical bonds, such as the ester linkage. ub.ac.id |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound. axispharm.com | Confirms the molecular formula and can help identify unknown substances or impurities. |

| Thermogravimetric Analysis (TGA) | Measures changes in a material's weight as a function of increasing temperature. ub.ac.id | Assesses the thermal stability and decomposition profile of the compound. |

| Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as a function of temperature or time. | Identifies phase transition temperatures, such as melting, crystallization, and liquid crystal phase transitions. |

| Polarizing Optical Microscopy (POM) | Visualizes the unique textures and birefringence of anisotropic materials. | Identifies and characterizes different types of liquid crystal phases based on their optical appearance. |

Theoretical Underpinnings

The behavior of benzoate-based systems, particularly their tendency to form ordered liquid crystal phases, is explained by several molecular and continuum theories. These theoretical models provide the conceptual foundation for understanding how intermolecular forces and molecular shape give rise to macroscopic properties.

Molecular Theories: These theories focus on the interactions between individual molecules. The foundational Maier-Saupe theory, for example, describes the nematic phase transition by considering the anisotropic attractive interactions (specifically, induced dipole-induced dipole van der Waals forces) between rod-like molecules. researchgate.net More advanced molecular theories, such as the Doi-Onsager model, are capable of providing a more accurate description of local molecular behavior. mdpi.com Computer simulations based on atomistic or coarse-grained force fields are now instrumental in predicting phase behavior and material properties by modeling the interplay of molecular shape, packing, and intermolecular forces. mdpi.com

Continuum Theories: These models describe the liquid crystal as a continuous medium, ignoring the discrete molecular structure. ubc.ca The Leslie-Ericksen theory is a cornerstone of liquid crystal hydrodynamics, describing the coupling between the orientation of the molecules (the "director") and the fluid flow. xiengineering.comubc.ca This framework has been instrumental in optimizing the performance of liquid crystal displays. xiengineering.com Q-tensor theories provide a more sophisticated continuum description that can also model defects within the liquid crystal structure. mdpi.com

| Theoretical Framework | Level of Description | Key Concepts | Primary Application |

| Maier-Saupe Theory | Molecular | Anisotropic attractive interactions, mean-field approximation. researchgate.net | Explaining the isotropic-to-nematic phase transition. |

| Onsager Theory | Molecular | Excluded volume interactions between hard, rod-like particles. mdpi.commdpi.com | Describing phase ordering in lyotropic and colloidal systems. |

| Leslie-Ericksen Theory | Continuum | Director field, distortional elasticity, coupling of orientation and flow. xiengineering.comubc.ca | Modeling the hydrodynamics of nematic liquid crystals for device optimization. xiengineering.com |

| Landau-de Gennes (Q-Tensor) Theory | Continuum | Tensor order parameter to describe orientational order and defects. mdpi.comworldscientific.com | Modeling complex phenomena including phase transitions and defect structures. |

| Molecular Simulation (e.g., Molecular Dynamics) | Atomistic/Coarse-Grained | Force fields describing inter- and intramolecular potentials. mdpi.com | Predicting bulk properties and providing insight into molecular organization. mdpi.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxyphenyl) 4-butoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-2-3-12-20-15-8-4-13(5-9-15)17(19)21-16-10-6-14(18)7-11-16/h4-11,18H,2-3,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWBRSAYFRNTMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40699351 | |

| Record name | 4-Hydroxyphenyl 4-butoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33905-62-3 | |

| Record name | 4-Hydroxyphenyl 4-butoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40699351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Derivatization of 4 Hydroxyphenyl 4 Butoxybenzoate

Methodological Innovations in Esterification and Alkylation Reactions for Compound Assembly

The fundamental structure of 4-Hydroxyphenyl 4-butoxybenzoate is assembled through the esterification of 4-butoxybenzoic acid and hydroquinone (B1673460). This process, along with the initial synthesis of the precursors, has been the subject of various methodological advancements.

Catalytic Approaches and Reaction Optimization Studies for Enhanced Efficiency

The synthesis of the precursor, 4-butoxybenzoic acid, can be achieved through the alkylation of a p-hydroxybenzoate, such as methyl p-hydroxybenzoate, with a butyl halide. A method described involves the use of manganese chloride as a catalyst in this alkylation step. google.com Another approach involves the reaction of hydroquinone with butyl bromide. google.com

The core esterification reaction, a Fischer-type esterification, typically requires an acid catalyst to proceed efficiently. masterorganicchemistry.com This reaction is an equilibrium process, and strategies are often employed to drive it towards the product side. masterorganicchemistry.comlibretexts.org Various catalysts have been explored for similar esterification reactions, including traditional strong acids like sulfuric acid and p-toluenesulfonic acid. researchgate.netquora.com However, due to issues like equipment corrosion and acidic waste generation, alternative catalysts have been investigated. researchgate.net These include inorganic acids like boric acid, solid acid catalysts such as sulfated zirconia and various resins, and even enzymatic approaches. researchgate.netmdpi.comorganic-chemistry.org For instance, a combination of boric acid and sulfuric acid has been patented for the synthesis of (4-hydroxyphenyl)-4-hydroxy-benzoate, a related compound. google.com The use of solid acid catalysts, like acid-activated Montmorillonite clay, has been explored for Friedel-Crafts alkylation reactions, a related type of electrophilic aromatic substitution. google.com

Reaction optimization often involves adjusting parameters such as temperature, reactant molar ratios, and catalyst loading to maximize the yield and purity of the final product. researchgate.net The removal of water, a byproduct of esterification, is a common technique to shift the equilibrium towards the formation of the ester. masterorganicchemistry.commdpi.com

| Catalyst Type | Specific Examples | Reaction Type | Reference |

|---|---|---|---|

| Strong Mineral Acids | Sulfuric Acid (H₂SO₄) | Fischer Esterification | researchgate.netquora.com |

| Organic Sulfonic Acids | p-Toluenesulfonic Acid (PTSA) | Fischer Esterification | researchgate.net |

| Inorganic Acids | Boric Acid (H₃BO₃) | Esterification | researchgate.net |

| Boric Acid and Sulfuric Acid | Esterification | google.com | |

| Solid Acid Catalysts | Sulfated Zirconia | Esterification | mdpi.com |

| Acid-activated Montmorillonite Clay | Friedel-Crafts Alkylation | google.com | |

| Transition Metal Salts | Manganese Chloride (MnCl₂) | Alkylation | google.com |

Solvent Effects and Green Chemistry Principles in Synthetic Pathway Design

The choice of solvent can significantly impact the efficiency and environmental footprint of the synthesis. While some traditional esterification reactions use an excess of the alcohol reactant as the solvent, this is not feasible for the synthesis of this compound due to the solid nature of hydroquinone. libretexts.org Ditolylmethane has been mentioned as a solvent for the synthesis of oligoesters. bohrium.com The development of solvent-free reaction conditions is a key goal of green chemistry. For instance, a method for the synthesis of 4-butoxy phenol (B47542) involves a solvent-free reaction between hydroquinone and an acyl chloride. google.com

Green chemistry principles also encourage the use of recyclable catalysts to minimize waste. mdpi.com Solid acid catalysts are advantageous in this regard as they can be easily separated from the reaction mixture and potentially reused. mdpi.com Furthermore, exploring alternative energy sources, such as microwave irradiation, has been shown to accelerate esterification reactions and reduce solvent requirements in some cases. researchgate.net The use of less toxic and more environmentally benign reagents and solvents is a continuous effort in the design of synthetic pathways for compounds like this compound.

Targeted Functionalization and Selective Structural Modifications of the Benzoate (B1203000) Moiety

The this compound molecule possesses two aromatic rings and a hydroxyl group, offering multiple sites for targeted functionalization. Such modifications are crucial for developing advanced research probes and understanding structure-activity relationships.

Regioselective Reactions on Aromatic Rings and Pendant Hydroxyl Groups

The hydroxyl group on the phenyl ring originating from hydroquinone is a key site for further reactions. ontosight.ai Its presence allows for reactions such as etherification or esterification to introduce new functional groups. The aromatic rings themselves can undergo electrophilic substitution reactions. However, achieving regioselectivity—directing the new substituent to a specific position on the ring—is a significant challenge that often requires careful control of reaction conditions and the use of directing groups. For instance, in the alkylation of p-hydroxybenzoic acid, the presence of an acid can help control further alkylation and the formation of isomeric byproducts. google.com

Introduction of Auxiliary Functional Groups for Advanced Research Probes

The introduction of specific functional groups can transform this compound into a probe for various research applications. For example, attaching a fluorescent tag would enable its use in bioimaging studies. The synthesis of related compounds, such as 4-(4-phenylbutoxy)benzoic acid, demonstrates the feasibility of introducing different functionalities. google.com The synthesis of analogs with varied substituents on the benzoyl moiety has been explored to study their inhibitory activity against enzymes like mushroom tyrosinase. nih.gov

Design and Synthesis of Homologs and Analogs for Structure-Activity Relationship Investigations in Non-Clinical Contexts

Systematically altering the structure of this compound and evaluating the impact of these changes on its properties is a cornerstone of structure-activity relationship (SAR) studies. These investigations are vital for understanding how molecular structure dictates function in non-clinical settings, such as materials science or as enzymatic inhibitors.

Purification and Isolation Methodologies for Attaining Research-Grade Purity

The synthesis of this compound, like many organic preparations, yields a crude product that contains unreacted starting materials, byproducts, and other impurities. To obtain the compound in a high-purity form suitable for research and advanced applications, rigorous purification and isolation methodologies are essential. The primary techniques employed for this purpose are recrystallization and column chromatography, often followed by analytical methods such as High-Performance Liquid Chromatography (HPLC) to verify the final purity.

Recrystallization

Recrystallization is a fundamental and widely used technique for the purification of solid organic compounds. famu.eduscribd.comresearchgate.netyoutube.com The principle of this method relies on the differential solubility of the desired compound and its impurities in a selected solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature, typically the solvent's boiling point.

For compounds structurally similar to this compound, such as other benzoic acid derivatives and phenolic compounds, a variety of solvents can be considered. The selection of an appropriate solvent is critical and often determined empirically.

General Recrystallization Procedure:

Dissolution: The crude this compound is dissolved in a minimum amount of a suitable hot solvent to form a saturated solution. youtube.com The use of excess solvent should be avoided as it will reduce the recovery yield.

Hot Filtration: If insoluble impurities are present, a hot filtration step is performed to remove them. This is crucial to prevent premature crystallization on the filter paper. youtube.com

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature. As the solubility of the compound decreases with temperature, pure crystals will begin to form, leaving the more soluble impurities dissolved in the solvent. scribd.com Further cooling in an ice bath can maximize the crystal yield. scribd.com

Isolation and Washing: The purified crystals are collected by vacuum filtration. The collected crystals are then washed with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surface. youtube.com

Drying: The purified crystals are dried to remove any remaining solvent.

Potential Recrystallization Solvents: Based on the purification of structurally related compounds like vanillin (B372448) and benzoic acid, the following solvents could be effective for the recrystallization of this compound.

| Solvent | Rationale for Use |

| Ethanol | Often used for phenolic compounds and esters. nih.gov |

| Water | Effective for polar compounds, particularly benzoic acid derivatives, often in a mixed solvent system. famu.eduscribd.com |

| Ethyl Acetate (B1210297)/Petroleum Ether | A common solvent mixture for esters, where ethyl acetate provides solubility and petroleum ether acts as an anti-solvent to induce crystallization. rsc.org |

| Chloroform/Methanol (B129727) | This combination can be effective for compounds with intermediate polarity. academicjournals.org |

The choice of solvent or solvent system would need to be optimized to achieve the best balance between purity and yield.

Column Chromatography

For more challenging separations or to achieve very high purity, column chromatography is the method of choice. youtube.com This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent).

In the context of purifying this compound, silica gel column chromatography is highly effective. rsc.orgsilicycle.comcolumn-chromatography.com The polarity of the eluent is a critical parameter that is adjusted to control the elution of the compound from the column.

Typical Column Chromatography Procedure:

Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent. youtube.com

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and carefully loaded onto the top of the silica gel bed.

Elution: The mobile phase, a solvent or a mixture of solvents, is passed through the column. The polarity of the mobile phase is gradually increased to elute the compounds from the column. Less polar compounds will travel down the column faster, while more polar compounds will be retained more strongly by the silica gel.

Fraction Collection: The eluent is collected in a series of fractions, and the composition of each fraction is monitored by techniques like Thin-Layer Chromatography (TLC).

Solvent Evaporation: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Eluent Systems for this compound Purification: For compounds with similar functionalities, mixtures of a non-polar solvent and a slightly more polar solvent are commonly used.

| Eluent System (v/v) | Application Context |

| Ethyl Acetate / Petroleum Ether (e.g., 1:12 to 1:4) | Effective for separating esters and other moderately polar compounds. The ratio can be adjusted to optimize separation. rsc.org |

| Chloroform / Methanol (e.g., 10:1) | A versatile system for a range of polarities, with methanol increasing the eluting power. academicjournals.org |

| Dichloromethane / Acetone (e.g., 96:4) | Another common system for separating compounds of moderate polarity. youtube.com |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

To confirm the research-grade purity of the isolated this compound, High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique. nih.govresearchgate.nethelixchrom.comlongdom.org Reversed-phase HPLC is particularly well-suited for this purpose.

Typical HPLC Conditions for Analysis of Related Compounds:

| Parameter | Condition | Reference |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | longdom.org |

| Mobile Phase | A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or acetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). | nih.govresearchgate.net |

| Elution | Isocratic or gradient elution can be used to achieve optimal separation. | nih.gov |

| Flow Rate | Typically 0.4 - 1.0 mL/min. | nih.govlongdom.org |

| Detection | UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 230 nm or 275 nm). | nih.govlongdom.org |

| Column Temperature | Often maintained at a constant temperature (e.g., 25°C or 35°C) for reproducibility. longdom.org |

By comparing the chromatogram of the purified sample to that of a standard, the purity can be accurately determined. The absence of significant impurity peaks indicates that a high degree of purity has been achieved.

Elucidation of Molecular Architecture and Conformational Dynamics of 4 Hydroxyphenyl 4 Butoxybenzoate

Application of High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Proof and Isomeric Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural verification of 4-Hydroxyphenyl 4-butoxybenzoate in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, offers the initial and fundamental data for structural assignment. The ¹H NMR spectrum provides information on the number and type of protons and their immediate electronic environment. For this compound, the spectrum is characterized by distinct signals for the aromatic protons on the two para-substituted phenyl rings and the aliphatic protons of the butoxy chain. The phenolic hydroxyl proton typically appears as a broad singlet, its chemical shift being sensitive to solvent and concentration. The ¹³C NMR spectrum is complementary, revealing the number of chemically non-equivalent carbon atoms, including those of the carbonyl group, the aromatic rings, and the butoxy side chain.

To unequivocally establish the atomic connectivity and resolve any ambiguities from 1D spectra, two-dimensional (2D) NMR experiments are employed:

COSY (Correlation Spectroscopy): This ¹H-¹H correlation technique is crucial for identifying spin-spin coupling networks. In this compound, COSY spectra would clearly show correlations between adjacent protons within the butoxy chain (e.g., -OCH₂-CH₂-CH₂-CH₃) and between the ortho-coupled protons on each of the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbon atoms. It allows for the unambiguous assignment of each protonated carbon in the molecule by correlating the ¹H and ¹³C chemical shifts.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.9 - 8.1 | d | 2H | Aromatic Protons (ortho to -COO) |

| ~6.9 - 7.1 | d | 2H | Aromatic Protons (ortho to -O-C₄H₉) |

| ~7.0 - 7.2 | d | 2H | Aromatic Protons (ortho to -OH) |

| ~6.8 - 7.0 | d | 2H | Aromatic Protons (ortho to -O-ester) |

| ~4.0 - 4.2 | t | 2H | -OCH₂- |

| ~1.7 - 1.9 | m | 2H | -OCH₂CH₂- |

| ~1.4 - 1.6 | m | 2H | -CH₂CH₃ |

| ~0.9 - 1.0 | t | 3H | -CH₃ |

| ~5.0 - 6.0 | br s | 1H | -OH |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~165 | C=O (Ester) |

| ~163 | Aromatic C-O (Butoxy) |

| ~157 | Aromatic C-OH |

| ~144 | Aromatic C-O (Ester) |

| ~132 | Aromatic CH (ortho to -COO) |

| ~122 | Aromatic C (ipso to -COO) |

| ~122 | Aromatic CH (ortho to -OH) |

| ~115 | Aromatic CH (ortho to -O-C₄H₉) |

| ~115 | Aromatic CH (ortho to -O-ester) |

| ~68 | -OCH₂- |

| ~31 | -OCH₂CH₂- |

| ~19 | -CH₂CH₃ |

| ~14 | -CH₃ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Variable-temperature (VT) NMR studies offer dynamic insights into the molecule's behavior. The butoxy chain, with its multiple single bonds, is conformationally flexible. At ambient temperature, rapid rotation around these C-C and C-O bonds leads to time-averaged signals in the NMR spectrum. By systematically lowering the temperature, the rate of this conformational exchange can be reduced. If the energy barrier to rotation is sufficiently high, the broad, averaged signals of the methylene (B1212753) protons can de-coalesce and resolve into distinct signals corresponding to different populated conformers. The energy barriers for these rotational processes can then be calculated, providing quantitative data on the molecule's conformational flexibility in solution.

Vibrational Spectroscopy (FTIR and Raman) for Probing Molecular Vibrations and Functional Group Environments

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a rapid and sensitive method for identifying functional groups and probing their chemical environment.

FTIR Spectroscopy: The FTIR spectrum of this compound is dominated by a strong, sharp absorption band for the ester carbonyl (C=O) stretch, typically found between 1700-1730 cm⁻¹. Other key features include strong C-O stretching bands for the ester and ether linkages (around 1250-1300 cm⁻¹ and 1150-1200 cm⁻¹, respectively), a broad O-H stretching vibration from the phenolic group (3200-3600 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), and aliphatic C-H stretches from the butoxy group (below 3000 cm⁻¹).

Raman Spectroscopy: This technique provides complementary information. While the C=O stretch is also Raman active, the symmetric vibrations of the aromatic rings often produce strong, sharp signals, offering a characteristic molecular fingerprint.

The precise position and shape of these vibrational bands are sensitive to the molecular environment. For instance, the involvement of the phenolic hydroxyl group in hydrogen bonding results in a broadening and a shift to lower frequency (red-shift) of the O-H stretching band, providing evidence of intermolecular interactions.

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3200-3600 | O-H stretch (phenolic) |

| >3000 | Aromatic C-H stretch |

| <3000 | Aliphatic C-H stretch |

| 1700-1730 | C=O stretch (ester) |

| 1450-1600 | Aromatic C=C stretch |

| 1250-1300 | Asymmetric C-O-C stretch (ester) |

| 1150-1200 | Symmetric C-O-C stretch (ether) |

X-ray Crystallography and Single-Crystal Diffraction for Absolute Structure Determination and Intermolecular Packing Analysis

For a definitive determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard. This technique provides precise atomic coordinates, from which accurate bond lengths, bond angles, and torsional angles can be calculated. A successful crystallographic study of this compound would reveal the planarity of the aromatic rings and the ester group, as well as the preferred conformation of the flexible butoxy chain in the crystalline lattice, which is often an extended, low-energy state.

Crucially, X-ray analysis elucidates the intermolecular forces that dictate the crystal packing. The phenolic hydroxyl group is a prime candidate for forming hydrogen bonds, which can organize the molecules into specific one-, two-, or three-dimensional networks. In addition to hydrogen bonding, other non-covalent interactions such as π-π stacking between the electron-rich aromatic rings and weaker van der Waals forces would be identified and characterized, providing a complete picture of the supramolecular assembly.

Mass Spectrometry-Based Approaches for Molecular Formula Verification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and, by extension, the molecular formula of this compound. Using high-resolution mass spectrometry (HRMS), the mass of the molecular ion can be measured with high accuracy, allowing for the unambiguous determination of its elemental composition.

Beyond molecular formula verification, the fragmentation patterns observed upon ionization provide valuable structural clues. The ester linkage is a predictable site of cleavage. Common fragmentation pathways include the cleavage of the C-O bond of the ester, leading to characteristic fragment ions such as the butoxybenzoyl cation or the hydroxyphenoxy radical/cation. The butoxy chain itself can undergo fragmentation, leading to the loss of butyl or butene fragments. Analysis of these fragmentation pathways helps to corroborate the structure determined by NMR and other methods.

| m/z | Possible Fragment Ion |

|---|---|

| 286 | [M]⁺ (Molecular Ion) |

| 179 | [C₁₁H₁₅O₂]⁺ (Butoxybenzoyl cation) |

| 121 | [C₇H₅O₂]⁺ (Benzoyl cation) |

| 109 | [C₆H₅O₂]⁻ (Hydroxyphenoxy anion) |

| 57 | [C₄H₉]⁺ (Butyl cation) |

Note: The observed fragments and their relative intensities can vary depending on the ionization method used.

Chiroptical Spectroscopy (e.g., Circular Dichroism) in the Context of Enantioselective Synthesis and Chiral Induction Studies (if applicable)

This compound is an achiral molecule, as it possesses no stereocenters and contains a plane of symmetry. Consequently, in its pure, isolated state, it does not rotate plane-polarized light and is inactive in chiroptical techniques like Circular Dichroism (CD) spectroscopy.

The application of chiroptical spectroscopy would only become relevant under specific circumstances where chirality is induced in a system containing this molecule. For example, if this compound were incorporated as a guest molecule within a chiral host structure or used as a component in a chiral liquid crystalline phase, the resulting supramolecular assembly could exhibit a CD signal. In such cases, the benzoate (B1203000) chromophore would act as a probe, its electronic transitions being perturbed by the surrounding chiral environment. However, for the compound itself, this area of analysis is not applicable due to its inherent achirality.

Computational and Theoretical Chemistry Studies of 4 Hydroxyphenyl 4 Butoxybenzoate

Quantum Mechanical Calculations for Electronic Structure, Frontier Molecular Orbitals, and Charge Distribution Analysis

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) for Ground State Properties and Spectroscopic Predictions

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. tandfonline.com It offers a good balance between computational cost and accuracy for a wide range of molecular properties.

For a molecule like 4-Hydroxyphenyl 4-butoxybenzoate, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G**, can be used to optimize the molecular geometry to its lowest energy state. tandfonline.com From this optimized structure, a variety of ground-state properties can be predicted.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. researchgate.netyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic character. researchgate.netyoutube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Charge Distribution and Molecular Electrostatic Potential (MEP): DFT can also be used to calculate the distribution of electronic charge throughout the molecule. A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atoms of the hydroxyl and ester groups would be expected to be regions of high negative potential.

Spectroscopic Predictions: DFT calculations can predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the molecule.

Below is a table illustrating the kind of data that can be obtained from DFT calculations, using representative values for analogous paraben compounds.

| Property | Description | Illustrative Value for a Paraben Analog |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity. | 5.3 eV |

| Dipole Moment | A measure of the separation of positive and negative charges in the molecule. | ~2.5 D |

Note: The values in this table are for illustrative purposes based on similar compounds and are not the specific calculated values for this compound.

Ab Initio Methods for High-Accuracy Energy and Geometry Optimization

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2), can provide highly accurate calculations of molecular energy and geometry, though they are generally more computationally expensive than DFT.

For this compound, ab initio calculations could be employed to obtain a very precise optimized geometry, including bond lengths, bond angles, and dihedral angles. This level of accuracy is crucial for understanding the subtle conformational preferences of the molecule, which can influence its packing in the solid state and its interactions with other molecules. High-accuracy energy calculations are also valuable for determining the relative stabilities of different conformers.

Molecular Dynamics Simulations for Investigating Intermolecular Interactions and Dynamic Behavior in Solvents or Condensed Phases

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of the dynamic behavior of a system, such as a molecule in a solvent or in a condensed phase like a crystal or a liquid crystal.

Force Field Development and Validation for this compound Systems

A crucial component of MD simulations is the force field, which is a set of empirical energy functions and parameters that describe the potential energy of a system of particles. For a specific molecule like this compound, a reliable force field is necessary to accurately simulate its behavior.

Force field development involves parameterizing the bonded (bond stretching, angle bending, dihedral torsion) and non-bonded (van der Waals and electrostatic) interactions. These parameters are often derived from a combination of experimental data and high-level quantum mechanical calculations. The validation of a new force field is typically done by comparing the results of simulations with known experimental properties, such as density, heat of vaporization, or crystal structure. Computational studies on other parabens have been conducted to understand their interactions with lipid bilayers and proteins. tandfonline.comoatext.com

Simulation of Phase Transitions and Self-Assembly Processes in Ordered Systems

MD simulations are particularly well-suited for studying the collective behavior of molecules, such as phase transitions and self-assembly. Given the elongated shape of this compound, it is plausible that it could exhibit liquid crystalline behavior. MD simulations could be used to investigate the formation of ordered phases, such as nematic or smectic phases, as a function of temperature.

These simulations can provide insights into how the molecules pack together and the nature of the intermolecular forces that drive the formation of these ordered structures. By analyzing the trajectories of the molecules, one can calculate properties such as order parameters, which quantify the degree of orientational order in the system.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Research and Material Design (focused on theoretical models)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or property-describing features of molecules (known as molecular descriptors) with their macroscopic properties. These models are statistical in nature and are built using a set of molecules with known properties.

For this compound, a QSPR model could be developed to predict various physicochemical properties, such as boiling point, solubility, or partitioning behavior. The first step in building a QSPR model is to calculate a wide range of molecular descriptors for a series of related compounds. These descriptors can be derived from the molecular structure and can be of various types: constitutional, topological, geometrical, and quantum-chemical.

Once the descriptors are calculated, a mathematical model is developed using statistical techniques like multiple linear regression, partial least squares, or machine learning algorithms to find a correlation between the descriptors and the property of interest. Such theoretical models can then be used to predict the properties of new, unsynthesized compounds, thereby guiding material design and research. For example, QSPR studies have been conducted on parabens to assess their potential biological effects. jscimedcentral.com

Below is a table of some molecular descriptors that could be used in a QSPR model for this compound.

| Descriptor Type | Example Descriptor | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index | A distance-based index that reflects the branching of the molecule. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

| Quantum-Chemical | HOMO Energy | The energy of the Highest Occupied Molecular Orbital. |

Molecular Docking and Binding Studies in Non-Biological Supramolecular Assemblies or Material Interfaces

While specific molecular docking and binding studies for this compound within non-biological supramolecular assemblies or at material interfaces are not extensively documented in publicly available literature, insights can be drawn from computational analyses of structurally similar compounds. These analogous systems provide a framework for understanding the potential intermolecular interactions that govern the behavior of this compound in such environments.

Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting the electronic and structural properties that influence host-guest interactions and material interface phenomena. For instance, studies on various benzoate (B1203000) derivatives that exhibit liquid crystalline properties reveal that parameters such as dipole moment and polarizability are key determinants of their mesomorphic behavior and interaction with surfaces. Theoretical calculations have demonstrated that increasing the length of an alkoxy chain, similar to the butoxy group in this compound, generally leads to an increase in the polarizability of the molecule. This heightened polarizability can enhance the intermolecular forces responsible for the formation of ordered structures in liquid crystal phases.

In the context of supramolecular assemblies, cyclodextrins are frequently employed as host molecules in computational and experimental studies due to their ability to encapsulate guest molecules within their hydrophobic cavities. Molecular docking simulations are a powerful tool to investigate these host-guest interactions. For example, the study of the inclusion complex between 4,4′-dihydroxybiphenyl (a compound with a similar phenolic moiety) and β-cyclodextrin has provided insights into the binding mechanisms. doi.org Such studies often reveal that the formation of the inclusion complex is a spontaneous and energetically favorable process. doi.org

Molecular docking simulations can predict the binding affinity and the most stable conformation of a guest molecule within a host cavity. These simulations yield scoring functions and binding energy values that quantify the strength of the interaction. For instance, in docking studies of the drug finasteride with various modified β-cyclodextrins, binding energies were calculated to determine the most favorable host-guest pairing. nih.gov The binding energies from such a study are presented in the table below to illustrate the type of data obtained from molecular docking simulations.

Table 1: Illustrative Binding Energies of Finasteride with Different β-Cyclodextrin Derivatives

| Host Molecule | Binding Energy (kcal/mol) |

|---|---|

| Dimethyl-β-cyclodextrin (DM-β-CyD) | -6.3 |

| Hydroxypropyl-β-cyclodextrin (HP-β-CyD) | -5.5 |

| Sulfobutyl ether-β-cyclodextrin (SBE-β-CyD) | -4.1 |

| Carboxymethyl-β-cyclodextrin (CM-β-CyD) | -3.0 |

This data is for the finasteride-cyclodextrin complex and is provided as an example of typical binding energy values obtained from molecular docking studies. nih.gov

For this compound, a hypothetical docking study with a cyclodextrin host would likely show the butoxybenzoate moiety entering the hydrophobic cavity of the cyclodextrin, driven by favorable van der Waals interactions and the hydrophobic effect. The hydroxyl group of the phenyl ring would likely be positioned near the rim of the cyclodextrin, where it could form hydrogen bonds with the hydroxyl groups of the host.

The interactions at material interfaces, such as those in liquid crystal displays, are also governed by non-covalent interactions. Computational studies of liquid crystalline benzoate derivatives often focus on how molecular geometry, dipole moments, and polarizability influence the alignment of the molecules on a surface. nih.gov The linear shape of molecules like this compound, combined with their anisotropic polarizability, is expected to facilitate ordered packing at an interface, a critical factor for the formation of liquid crystal phases.

Exploration of 4 Hydroxyphenyl 4 Butoxybenzoate in Advanced Materials Science Research

Investigation of Mesomorphic Behavior and Phase Transitions Induced by 4-Hydroxyphenyl 4-butoxybenzoate in Anisotropic Systems

The mesomorphic behavior of calamitic (rod-like) molecules like this compound is governed by the balance between intermolecular attractive forces and thermal energy. The rigid core contributes to the anisotropic ordering, while the flexible alkoxy chain influences the transition temperatures and the type of liquid crystal phases (mesophases) formed. Compounds in the p-alkoxybenzoate series are known to exhibit nematic and smectic phases. kfas.org.kw The phase sequences and transition temperatures are typically determined using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM). scilit.com

For homologous series of p-alkoxybenzoates, the length of the alkoxy chain is a critical determinant of the mesophase type and stability. Shorter chains tend to favor the less-ordered nematic phase, while longer chains promote the formation of more ordered smectic phases. Studies on related series like 4-biphenylyl 4”-n-alkoxybenzoates have identified Smectic A phases, with transition temperatures and enthalpies of fusion being systematically measured. scilit.com Similarly, in series of p-alkylcarbonato-p-'-alkoxyphenyl benzoates, a significant number of derivatives show enantiotropic nematic properties. researchgate.net

Table 1: Phase Transitions in a Related Homologous Series (4-Biphenylyl 4”-n-alkoxybenzoates) This table presents data for a related series to illustrate typical phase behavior. Data for this compound is not specified in the source.

| Alkoxy Chain Length (n) | Crystal to Smectic A Transition (°C) | Smectic A to Isotropic Transition (°C) |

| 3 | 125.0 | 126.5 |

| 4 | 108.5 | 124.0 |

| 5 | 102.0 | 120.0 |

| 6 | 98.0 | 118.5 |

| 7 | 99.0 | 117.5 |

| Source: Adapted from literature on 4-biphenylyl 4”-n-alkoxybenzoates to show general trends. scilit.com |

In advanced materials applications, single liquid crystal compounds are often mixed to create formulations with specific properties, such as a broad operational temperature range or optimized electro-optical response. The introduction of a compound like this compound into a liquid crystal host would be expected to modify the phase stability and transition temperatures of the mixture. The terminal hydroxyl (-OH) group is of particular interest as it can form hydrogen bonds, which can lead to the formation of supramolecular structures and significantly influence the resulting mesophases.

For instance, mixtures of different p-alkylcarbonato-p-'-alkoxyphenyl benzoate (B1203000) derivatives have been shown to exhibit nematic phases at or near room temperature, with some ternary mixtures displaying a nematic range between 24°C and 76°C. researchgate.net The goal is often to suppress the crystallization temperature and broaden the liquid crystal phase range. The specific influence of this compound would depend on its miscibility and interaction with the host molecules. Its molecular shape and polarity would affect the average elastic constants, viscosity, and dielectric anisotropy of the mixture.

Phenyl benzoate-based liquid crystals are widely used in electro-optical display technologies. kfas.org.kw The switching dynamics in a prototype device, such as a twisted nematic (TN) or polymer-dispersed liquid crystal (PDLC) cell, depend fundamentally on the dielectric anisotropy (Δε) and rotational viscosity (γ₁) of the material. When an electric field is applied, the liquid crystal molecules reorient themselves, changing the optical properties of the device.

While specific data for this compound is unavailable, research on related phenyl benzoate derivatives indicates they can be formulated to possess the necessary properties for electro-optical effects. kfas.org.kw For example, 4-Pentylphenyl 4-propylbenzoate is a known nematic liquid crystal used in PDLC studies. ossila.com The switching voltage and response time of a device containing such a material are critical performance metrics. The terminal hydroxyl group on this compound could potentially increase viscosity through hydrogen bonding, which might slow response times, but it could also be leveraged to control molecular anchoring at surfaces, a key factor in device performance.

Role as a Functional Component in Organic Electronic and Optoelectronic Architectures

Organic semiconductors form the active layer in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these devices is dictated by the chemical structure of the organic material, which controls frontier molecular orbital energies and intermolecular packing. researchgate.net Molecules with extended π-conjugated systems, such as those based on phenyl benzoate cores, are candidates for these applications.

Charge carrier mobility is a measure of how quickly an electron or hole can move through the material under an electric field, and it is a crucial parameter for OFETs. This mobility is highly dependent on the degree of molecular order and the electronic coupling between adjacent molecules. Theoretical studies on organic semiconductors with phenyl substituents show that subtle changes in molecular geometry, such as steric hindrance, can significantly impact reorganization energy and the overlap of molecular orbitals, which in turn governs charge transport. nist.gov

For a material like this compound to function as a charge transport layer, it would need to form well-ordered films. The charge mobility in such systems is often anisotropic, favoring transport along the π-stacking direction. While experimental mobility data for this specific compound is not found, studies on other complex organic molecules like diphenyl[4-(triphenylsilyl)phenyl]phosphine oxide have shown measurable electron and hole mobilities (e.g., 5.7×10⁻⁶ cm²/V·s and 1.1×10⁻⁶ cm²/V·s, respectively), demonstrating that ester- and phenyl-containing molecules can exhibit ambipolar charge transport.

Table 2: Representative Charge Carrier Mobilities in Organic Materials This table provides example mobility values for other organic semiconductors to provide context.

| Compound/System | Hole Mobility (μh) (cm²/V·s) | Electron Mobility (μe) (cm²/V·s) | Measurement Technique |

| DBOP-BTBT | 3.57 | - | OFET |

| EMPA1 | 1.1 x 10⁻⁶ | 5.7 x 10⁻⁶ | SCLC |

| Poly-TPD:PCBM:Cu-PP | 1.1 x 10⁻⁴ | 2.1 x 10⁻⁴ | CELIV |

| Sources: and literature on Poly-TPD composites. |

The optical properties of organic materials, such as their absorption and photoluminescence spectra, are central to their use in OLEDs and organic photovoltaics (OPVs). A compound like 4-Pentylphenyl 4-methoxybenzoate, which is structurally similar to the title compound, can act as a host material for luminescent dopants (luminophores). In such a system, the liquid crystal host provides an ordered matrix that can align the guest molecules, potentially enhancing luminescence efficiency and polarization. The homeotropic alignment of luminophores within a nematic host can decrease surface losses and improve light outcoupling.

The absorption and emission wavelengths of this compound itself would be determined by its π-conjugated system. The ester linkage between the phenyl rings breaks full conjugation, meaning its absorption would likely be in the UV region. Modification of its structure, or its use in a composite film, could modulate these properties. For example, mechanochromic luminescence, where mechanical grinding alters the fluorescent color, has been observed in other complex organic molecules, a phenomenon attributed to changes in molecular packing between crystalline and amorphous states.

Integration into Polymer Matrices and Composite Systems for Enhanced Research Functionality

Integrating liquid crystals into polymer matrices is a powerful strategy for creating functional materials with combined properties. Polymer-dispersed liquid crystals (PDLCs) and polymer-stabilized liquid crystals (PSLCs) are two major classes of such composites. In a PDLC, micro-droplets of a liquid crystal, potentially including this compound, are dispersed within a solid polymer matrix. These films can be switched from an opaque, scattering state (off-state) to a transparent, clear state (on-state) by applying an electric field, making them suitable for smart windows and privacy screens. ossila.com

The choice of polymer and liquid crystal is critical for controlling droplet size, morphology, and the electro-optical performance of the composite. The terminal hydroxyl group of this compound could provide a reactive site for grafting onto a polymer backbone or for specific interactions with a functional polymer matrix, offering a route to create novel composite architectures with enhanced stability and responsiveness. For example, chitosan (B1678972) has been used as a polymer matrix for composite adsorbents, where its high ionic permeability and mechanical strength are key advantages. This principle of using a functional polymer scaffold could be extended to liquid crystal composites for optical or electronic applications.

Impact on Polymer Morphology, Crystallinity, and Mechanical Response

The incorporation of mesogenic units like this compound into polymer chains significantly influences the resulting material's morphology and crystalline behavior. Research into polymers containing similar butoxyphenylbenzoate moieties has shown that these groups can induce the formation of ordered supramolecular structures.

For instance, carbosilane liquid crystal dendrimers terminated with butoxyphenylbenzoate groups have been synthesized and studied. These materials were found to exhibit liquid crystalline phases, specifically a smectic C (SmC) mesophase, across a wide range of temperatures for the first to fourth generations of the dendrimers. researchgate.net The smectic phase is characterized by molecules organized into layers, with a common tilt angle with respect to the layer normal, indicating a high degree of order imparted by the mesogenic unit.

The flexibility of the butoxy tail in this compound also plays a crucial role in determining the crystalline nature of the polymer. In studies comparing 4-hydroxyphenyl benzoate derivatives with varying alkoxy chain lengths, it has been noted that longer, more flexible chains can lead to a reduction in crystallinity. This is attributed to the disruption of packing efficiency by the flexible alkyl chain.

While specific data on the mechanical response of polymers containing solely this compound is not extensively detailed in the available literature, it is a general principle in polymer science that the introduction of rigid, ordered domains, such as those formed by liquid crystalline moieties, can enhance mechanical properties like tensile strength and modulus. The formation of smectic phases would be expected to lead to anisotropic mechanical behavior. Further investigation is required to quantify the specific impact of this compound on the mechanical response of various polymer backbones.

Table 1: Investigational Parameters of Polymers with Butoxybenzoate Moieties

| Polymer System | Investigational Parameter | Observation |

| Carbosilane LC Dendrimers with Butoxyphenylbenzoate Groups | Morphology | Formation of smectic C (SmC) mesophase in generations 1-4. |

| Side-on Linear Liquid Crystal Polymers with 4-Butoxybenzoate | Molecular Weight | High number-average molar mass (Mn) achieved (e.g., 15.2 × 10⁴ g/mol ). fudan.edu.cn |

Surface and Interface Engineering in Polymer-Based Hybrid Materials

The chemical structure of this compound makes it a candidate for use in surface and interface engineering, particularly for controlling the alignment of liquid crystals. The hydroxyl group allows it to be grafted onto surfaces or incorporated into polymer alignment layers.

Research on related systems, such as polystyrene substituted with butyl hydroxybenzoate in the side chain, has demonstrated that such polymer films can induce vertical alignment in liquid crystal cells. researchgate.net This vertical alignment is closely linked to the surface energy of the polymer film. It was observed that vertical alignment occurred when the surface energy was below a certain threshold (e.g., < 43.86 mJ/m²), a condition favored by the presence of nonpolar alkyl groups like the butoxy chain. researchgate.net

By incorporating this compound into a polymer backbone, it is possible to tailor the surface energy of a material. This control is critical in the fabrication of liquid crystal displays (LCDs) and other optical devices where uniform molecular orientation is paramount for performance. The interplay between the rigid aromatic core and the flexible butoxy tail can be engineered to achieve desired interfacial properties in polymer-based hybrid materials.

Application in Advanced Sensing Platforms and Chemo-sensors for Analytical Research

The unique properties of liquid crystals, such as their ability to change orientation in response to external stimuli, make them highly suitable for use in advanced sensor applications. chem960.com Polymers containing mesogenic units like this compound can be designed to create sensitive and selective chemosensors.

Selective Recognition and Transduction Mechanisms for Analyte Detection

The design of a chemosensor based on this compound would involve leveraging its molecular structure for selective analyte recognition. The aromatic rings and ester group can participate in various non-covalent interactions, such as π-π stacking, dipole-dipole interactions, and hydrogen bonding (via the hydroxyl group or by modifying it).

A notable example in the literature points towards the use of this compound in a sensor context. chem960.com While the specific details of the transduction mechanism in that particular study require a deeper analysis of the cited work by Arimori et al., one can surmise the general principles. Analyte binding to a polymer functionalized with this compound could disrupt the delicate liquid crystalline ordering. This disruption can be transduced into a detectable signal, such as a change in light transmission, color, or fluorescence.

For instance, if the polymer forms a chiral nematic phase, which selectively reflects light of a specific wavelength (structural color), the binding of an analyte could alter the pitch of the chiral structure, leading to a color change. This forms the basis of a colorimetric sensor. The selectivity would be determined by the specific binding sites engineered into the polymer, potentially by modifying the hydroxyl group of the this compound moiety to create a receptor for a target analyte.

Real-Time Monitoring Capabilities in Environmental or Industrial Research Settings

Chemosensors based on liquid crystal polymers offer significant potential for real-time monitoring. The orientational changes in liquid crystals in response to analyte binding can be very rapid, allowing for instantaneous detection.

A sensor array fabricated from a polymer containing this compound could be deployed for the continuous monitoring of volatile organic compounds (VOCs) in an industrial setting. The partitioning of VOC molecules into the polymer matrix would alter the liquid crystalline phase, which could be monitored optically in real-time. Similarly, in environmental research, such sensors could be used to detect the presence of specific pollutants in water, with the hydroxyl group potentially playing a role in the recognition of certain aqueous analytes. The reversibility of the liquid crystal phase transition upon removal of the analyte would also be a key factor for continuous, real-time applications.

Mechanistic Investigations of 4 Hydroxyphenyl 4 Butoxybenzoate Reactivity and Stability in Research Contexts

Photophysical and Photochemical Pathways: Excited State Lifetimes and Energy Transfer Processes

The interaction of 4-Hydroxyphenyl 4-butoxybenzoate with light is critical for understanding its potential in applications such as photosensitizers or optical materials, as well as its environmental fate. This involves studying the processes that occur after the molecule absorbs light, leading to either the emission of light or chemical transformation.

Fluorescence and phosphorescence are processes in which a molecule emits light after absorbing it. The quantum yield (Φ) of these processes, which represents the efficiency of light emission, is a crucial parameter. It is defined as the ratio of photons emitted to photons absorbed. The quantum yield of a compound like this compound is expected to be highly dependent on the solvent environment, due to factors like polarity and hydrogen bonding capabilities.

Research on structurally similar compounds demonstrates that the presence of electron-donating groups, such as the hydroxyl and butoxy groups in this compound, and a π-conjugated system can lead to significant fluorescence. nih.gov The determination of quantum yields is typically performed using a comparative method with a well-characterized standard, such as quinine (B1679958) sulfate (B86663) or Rhodamine B. sapub.org Studies on various organic compounds show a wide range of quantum yields depending on their structure and the solvent used. For instance, the fluorescence quantum yields for phenolic compounds like p-Cresol and Tyrosine have been reported as 0.11 and 0.13, respectively. frontiersin.org In contrast, some functionalized pyranoflavylium compounds exhibit very low quantum yields, often below 2%. researchgate.net

Phosphorescence, which is light emission from a triplet excited state, is another potential de-excitation pathway. For organic molecules, this process is often less efficient at room temperature in solution but can be enhanced in rigid matrices or with the inclusion of heavy atoms. nih.gov Studies on triphenylphosphine (B44618) salts have shown that phosphorescence quantum yields can be significantly enhanced, for example from 4.9% to 19.6%, by strategic molecular design that promotes intersystem crossing. nih.gov

Table 1: Illustrative Fluorescence Quantum Yields (Φ) of Various Organic Compounds in Different Solvents This table presents data for structurally related or methodologically relevant compounds to illustrate the range of expected values and solvent effects.

| Compound | Solvent | Fluorescence Quantum Yield (Φ) | Reference |

|---|---|---|---|

| Quinine Sulfate | 0.1 N H₂SO₄ | 0.55 | frontiersin.org |

| Tyrosine | Water | 0.13 | frontiersin.org |

| Tryptophan | Water | 0.15 | frontiersin.org |

| p-Cresol | Water | 0.11 | frontiersin.org |

| Alexa Fluor 488 | Aqueous Buffer (PBS) | 0.92 | thermofisher.com |

Upon absorption of ultraviolet (UV) radiation, molecules can undergo chemical changes, including isomerization or degradation. For this compound, photodegradation is a likely outcome, particularly in environmental contexts. Research on Butyl 4-Hydroxybenzoate (B8730719), a related paraben, indicates that photodegradation can occur through direct photolysis, involving the cleavage of chemical bonds within the molecule, or indirect photolysis, driven by reactions with photochemically generated reactive species like hydroxyl radicals (•OH). researchgate.net

Photoisomerization, a light-induced change in molecular structure, is another possible pathway. For example, studies on 4-hydroxy-6-methyl-α-pyrones have shown that UV irradiation can lead to the formation of Dewar valence isomers. rsc.org While the biphenyl (B1667301) ester structure of this compound is different, the potential for light-induced conformational changes or rearrangements would be investigated under controlled irradiation conditions, typically using monochromatic light sources and analyzing the products via chromatography and spectroscopy.

Thermal Degradation and Stability Kinetics in Material Processing Research

The thermal stability of this compound is a critical parameter for its application in materials that undergo high-temperature processing, such as certain polymers. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are the principal techniques used to evaluate this property. mdpi.comnih.gov TGA measures the change in mass of a sample as a function of temperature, revealing the onset temperature of decomposition and the extent of mass loss at various stages.

Kinetic analysis of the TGA data, using model-free methods like the Flynn–Wall–Ozawa (FWO) and Kissinger–Akahira–Sunose (KAS) models, allows for the determination of the activation energy (Ea) for thermal degradation. mdpi.comnih.gov This value provides insight into the energy barrier for decomposition. For instance, studies on pharmaceutical compounds like ciprofloxacin (B1669076) showed a decomposition range of 280–550 °C with an activation energy of 58.09 kJ/mol (KAS model). mdpi.comnih.gov In another study, UV-cured polymers based on N-(4-hydroxy phenyl) maleimide (B117702) derivatives showed major degradation starting around 370 °C. sci-hub.se For this compound, thermal degradation would likely initiate at the ester linkage or the butoxy side chain, as these are typically the most thermally labile points in such structures.

Table 2: Thermal Degradation Data for Structurally Relevant Compounds This table provides examples of decomposition temperatures and activation energies from related compounds to contextualize the potential thermal behavior of this compound.

| Compound/Material | Decomposition Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Kinetic Model | Reference |

|---|---|---|---|---|

| Ciprofloxacin (CIP) | 280 - 550 | 58.09 | KAS | mdpi.comnih.gov |

| Ibuprofen (IBU) | 152 - 350 | 11.37 | KAS | mdpi.comnih.gov |

| Thermally Cured NVP/CNX Copolymer | Starts at 252 | Not Specified | N/A | sci-hub.se |

| UV Cured NVP/CNX Copolymer | Starts at 255 | Not Specified | N/A | sci-hub.se |

Redox Chemistry and Electrochemical Behavior for Device Integration Studies

The redox chemistry of this compound, particularly the oxidation of its phenolic hydroxyl group, is key to its potential use in electronic devices like sensors or as an antioxidant. Cyclic voltammetry (CV) is the primary technique used to investigate this behavior. CV studies can determine the oxidation potential of the compound and provide information about the reversibility and kinetics of the electron transfer process.

Research on curcumin (B1669340) analogs with phenolic groups shows that they undergo irreversible oxidation at potentials ranging from 0.72 to 0.86 V. mdpi.com The irreversibility suggests that the initial oxidation is followed by subsequent chemical reactions or structural changes. In the case of this compound, oxidation would likely occur at the phenol (B47542) ring, a process that could be harnessed for applications such as the development of electrochemical biosensors. For example, the reductase subunit of an enzyme has been used to facilitate the electrochemical detection of 4-hydroxy-phenylacetate (4-HPA), a related phenolic compound. nih.gov

Table 3: Experimental Oxidation Potentials for Related Phenolic Compounds This table shows oxidation potentials for similar compounds, illustrating the expected redox behavior.

| Compound | Oxidation Potential (V) | Technique | Notes | Reference |

|---|---|---|---|---|

| N-benzyl-4-piperidone curcumin analog (-H) | 0.86 | Differential Pulse Voltammetry | Irreversible, 2-electron process | mdpi.com |

| N-benzyl-4-piperidone curcumin analog (-OCH₃) | 0.72 | Differential Pulse Voltammetry | Irreversible, 2-electron process | mdpi.com |

| N-methyl-4-piperidone curcumin analog (-H) | 0.75 | Differential Pulse Voltammetry | Irreversible, 2-electron process | mdpi.com |

Hydrolytic Stability and Ester Cleavage Mechanisms in Controlled Aqueous Environments

The stability of the ester linkage in this compound in aqueous environments is crucial for determining its persistence and degradation pathways. Ester hydrolysis is typically catalyzed by acid or base. Studies on the hydrolysis of similar ester compounds have elucidated pH-dependent mechanisms.

In acidic conditions (pH 2-5), hydrolysis of esters can proceed through an associative S(N)2 mechanism, where a water molecule acts as a nucleophile, attacking the sulfur atom (in sulfamate (B1201201) esters) or the carbonyl carbon (in carboxylate esters) and leading to the cleavage of the S-O or C-O bond. researchgate.netnih.gov In neutral to alkaline conditions (pH ≥ 6), a dissociative elimination-addition (E1cB) mechanism can become dominant. researchgate.netnih.gov This pathway involves the initial deprotonation of an acidic proton, followed by the unimolecular expulsion of the leaving group.

A highly relevant study on the biodegradation of bis(4-hydroxyphenyl)methane (Bisphenol F) identified 4-hydroxyphenyl 4-hydroxybenzoate as a metabolic intermediate. researchgate.net This intermediate was subsequently cleaved to form 4-hydroxybenzoate and 1,4-hydroquinone, demonstrating the susceptibility of this type of ester bond to cleavage in biological or controlled aqueous systems. researchgate.net This suggests a probable degradation pathway for this compound would involve the hydrolytic cleavage of the ester bond to yield 4-butoxybenzoic acid and hydroquinone (B1673460).

Advanced Analytical Methodologies for Studying 4 Hydroxyphenyl 4 Butoxybenzoate in Research Matrices

Chromatographic Techniques for Trace Analysis and Purity Assessment in Complex Mixtures

Chromatographic methods are fundamental for the separation and quantification of 4-Hydroxyphenyl 4-butoxybenzoate and its related substances. These techniques offer high resolution and sensitivity, making them ideal for analyzing complex mixtures.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.

A typical RP-HPLC method for the analysis of related phenolic compounds involves a C18 column. longdom.org The separation can be achieved using a gradient elution with a mobile phase consisting of a buffer (e.g., 0.1% phosphoric acid) and an organic modifier like acetonitrile (B52724). longdom.org Detection is often performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, such as 230 nm for similar structures. longdom.org

The performance of an HPLC method is evaluated through various validation parameters. For instance, a method developed for a related compound, 4-hydroxy benzoic acid, demonstrated linearity over a concentration range of 0.5033 µg/mL to 4.0264 µg/mL, with a correlation coefficient (r²) of 0.9998. longdom.org The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.1007 µg/mL and 0.5033 µg/mL, respectively, highlighting the method's sensitivity. longdom.org Precision is assessed by intra- and inter-day variations, which should ideally be less than 2%. longdom.org Accuracy is determined by recovery studies, with values typically ranging from 94.6% to 107.2%. longdom.org

Table 1: Example HPLC Method Parameters for Analysis of Related Aromatic Acids

| Parameter | Value |

| Column | C18 |

| Mobile Phase A | 0.1% Phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 230 nm |

| Retention Time | Analyte dependent, e.g., 11.78 min for 4-Hydroxy Benzoic acid |

This table is illustrative and based on methods for structurally similar compounds. longdom.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. In the context of this compound synthesis and degradation, GC-MS is invaluable for profiling volatile byproducts and impurities. The process involves separating compounds in the gas phase using a capillary column, followed by detection and identification by a mass spectrometer.

For analysis, non-volatile compounds like this compound may require derivatization to increase their volatility. A common derivatization process involves two steps: methylation of carboxylic groups followed by esterification and amidation of hydroxyl and amine groups. nih.gov

The GC-MS analysis of related compounds, such as 4-hydroxybenzoic acid, shows a characteristic molecular ion peak in the mass spectrum, which aids in its identification. researchgate.net The fragmentation pattern observed in the mass spectrum provides structural information, further confirming the identity of the compound and any impurities present. For instance, the GC-MS spectrum of 4-methoxyphenol, a related compound, can be used as a reference for identifying similar structures. researchgate.net The analysis of volatile organic compounds (VOCs) in complex matrices, such as biological samples, often requires specific sample preparation techniques to release the analytes from the matrix. nih.gov

Table 2: Potential Volatile Impurities in the Synthesis of Related Phenolic Esters

| Compound | Potential Origin |

| Phenol (B47542) | Starting material impurity or byproduct |

| 4-Butoxybenzoic acid | Unreacted starting material |

| Butanol | Byproduct of esterification |

| Various alkanes and alkenes | Solvent impurities or side reaction products |

This table is hypothetical and lists compounds that could potentially be identified by GC-MS based on general chemical principles and analysis of similar compounds. researchgate.net